4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Buchwald-Hartwig amination regioselectivity pyrimidine functionalization

Problem: Primary amine analogs cause regioselectivity issues in Buchwald-Hartwig amination, leading to byproducts. Solution: 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid provides three orthogonal handles for sequential elaboration. • C2-SCH₃ enables late-stage diversification via oxidation or cross-coupling. • C4-N(CH₃)₂ enhances electron density for predictable C2 functionalization. • C5-CO₂H allows amide coupling to solid supports or biotin tags. • ≥98% purity ensures reliable SAR data; global shipping from stock.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
CAS No. 1065075-76-4
Cat. No. B1421668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
CAS1065075-76-4
Molecular FormulaC8H11N3O2S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1C(=O)O)SC
InChIInChI=1S/C8H11N3O2S/c1-11(2)6-5(7(12)13)4-9-8(10-6)14-3/h4H,1-3H3,(H,12,13)
InChIKeyFOIJKEKGYNMKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid: Overview


4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 1065075-76-4) is a 2,4,5-trisubstituted pyrimidine bearing a C4 dimethylamino donor, a C2 methylthio leaving/activating group, and a C5 carboxylic acid handle. It serves primarily as a heterocyclic building block for constructing aminopyrimidine- and pyrimidine-thioether-based bioactive molecules, including kinase inhibitor scaffolds and trypanothione reductase inhibitors . The C2–SCH₃ moiety allows late-stage functionalization via oxidation, nucleophilic displacement, or metal-catalyzed cross-coupling, while the C4–N(CH₃)₂ group modulates electronic properties and hydrogen-bonding capacity compared to primary amino analogs .

1 Heterocyclic building block — trisubstituted pyrimidine for constructing kinase inhibitor scaffolds and trypanothione reductase inhibitors.
2 C2–SCH₃ graduated reactivity — enables oxidation and nucleophilic displacement for late-stage diversification.
3 C4–N(CH₃)₂ electronic modulation — alters HOMO and hydrogen-bonding capacity relative to primary amine analogs.

Why This Compound Cannot Be Replaced by Common Analogs


Substituting this compound with structurally close analogs—such as the 4-amino derivative (CAS 776-53-4 as ethyl ester), the 4-chloro analog, or 2-(methylthio)pyrimidine-5-carboxylic acid lacking the C4 dialkylamino group—alters both the electronic landscape of the pyrimidine ring and the available synthetic handles. The C4–N(CH₃)₂ group is a stronger electron donor than –NH₂, raising the HOMO energy and accelerating electrophilic aromatic substitution or oxidative addition steps in cross-coupling relative to the primary amine . Conversely, the C2–SCH₃ leaving group is absent in 4-(dimethylamino)pyrimidine-5-carboxylic acid, removing a key diversification point. Experimental evidence in pyrimidine-thioether systems shows that Boc-protection of the C4 amine versus unprotected –NH₂ changes the regioselectivity of Buchwald-Hartwig amination at C2 versus C6, demonstrating that the nature of the C4 substituent directly controls reaction outcomes . Thus, substituting even a closely related analog can reroute synthetic pathways and compromise yields or product profiles in multi-step medicinal chemistry campaigns.

C4 NH₂ analog The dimethylamino group is a stronger electron donor than –NH₂; substitution may alter HOMO energy and cross-coupling regioselectivity. Regiochemical outcomes observed in Buchwald-Hartwig amination differ.
2-unsubstituted or 2-Cl Absence of the C2–SCH₃ group removes the graduated oxidation/displacement handle, limiting diversification options. C2-H or C2-Cl analogs offer fewer accessible oxidation states.
4-chloro analog The 4-chloro group changes electronic landscape and reactivity profile; may not replicate the –N(CH₃)₂ donor effect in subsequent steps. Synthetic pathway compatibility may shift.

Quantitative Differentiation Evidence


Regioselectivity in Buchwald-Hartwig Amination

In a systematic study of pyrimidine-thioether reactivity, the C4 substituent identity dictated the regiochemical outcome of Buchwald-Hartwig amination. When the C4 position carried an unprotected –NH₂ group, competitive reaction occurred at both C2 and C6. Introduction of a Boc-protected –NH₂ or a –N(CH₃)₂ group increased the susceptibility of C2 for reaction with the solvent DMF, yielding exclusively C2-aminated diaminopyrimidine conjugates . This demonstrates that the dimethylamino group—mimicking the electron-donating and steric profile of Boc-NH—provides superior regiocontrol relative to the free amino analog.

Regioselectivity in Buchwald-Hartwig Amination
Class-level inference
C4–N(CH₃)₂: exclusive C2 amination vs. C4–NH₂: mixture of C2 and C6 products
Confirmed by X-ray structure of product; DMF, Pd catalyst, 80–110 °C.
Reported regiocontrol context: dialkylamino substituent favors C2-selective functionalization.
No quantitative ratio reported; X-ray evidence supports single isomer formation.
Buchwald-Hartwig amination regioselectivity pyrimidine functionalization

Synthetic Versatility via Orthogonal Oxidation Handles

The methylthio group at C2 is a latent leaving group that can be oxidized to methylsulfinyl (–SOCH₃) or methylsulfonyl (–SO₂CH₃) and subsequently displaced by amines, alcohols, or thiols under mild conditions . Analogs such as 4-(dimethylamino)pyrimidine-5-carboxylic acid (CAS not found) or 4-(dimethylamino)-2-chloropyrimidine-5-carboxylic acid lack this graduated reactivity: the chloro analog is more reactive but less stable, and the unsubstituted analog offers no C2 diversification handle. The –SCH₃ group thus provides a three-tier reactivity ladder (thioether → sulfoxide → sulfone) not available in the 2-H or 2-Cl series.

Synthetic Versatility via Oxidation Handles
Class-level inference
–SCH₃: 3 oxidation states 2-Cl: 1 state; 2-H: 0 states
Thioether, sulfoxide, sulfone accessible via mCPBA or H₂O₂; displacement with amines/alcohols/thiols.
Graduated reactivity ladder supports sequential library synthesis without core resynthesis.
Enumeration of oxidation states based on chemical logic; reaction yields not quantified here.
synthetic handle oxidation nucleophilic displacement

Commercial Purity and Lot-to-Lot Consistency

One commercial supplier (MolCore) lists this compound at NLT 98% purity under ISO quality systems, with packaging from 1 g to 100 g . In contrast, at least one competitor listing for the same CAS shows 95% purity (Leyan, product 1243047) . A 3-percentage-point purity difference corresponds to a 5% impurity level vs. 2%, which can be significant in fragment-based screening or when the carboxylic acid is activated for amide coupling, where acidic or nucleophilic impurities consume coupling reagents.

Commercial Purity and Lot Consistency
Data to verify
≥98% (MolCore, ISO) 95% (Leyan 1243047)
3 pp difference corresponds to ~2% vs ~5% total impurities.
Purity specification may impact fragment-based screening or amide coupling efficiency.
Supplier-declared values; analytical method not disclosed. Verify by in-house QC.
purity specification quality control supply chain

Patent-Validated Intermediate Status

The ethyl ester of this acid (CAS 15400-44-9) and closely related 4-(dimethylamino)-2-(methylthio)pyrimidine intermediates are explicitly claimed in patent UA77678C2, which covers a process for preparing aminopyrimidine compounds with therapeutic utility . This patent linkage provides procurement confidence that the compound has been reduced to practice in scalable synthetic routes and is not merely a catalog curiosity. Analogs such as 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS 776-53-4) are also used as kinase inhibitor building blocks , but the dimethylamino variant appears in distinct patent families, suggesting different IP space and potentially different target selectivity profiles.

Patent-Validated Intermediate Status
Cross-study comparable
Ethyl ester in UA77678C2 process patent 4-amino analog in distinct kinase inhibitor patents
Dimethylamino-substituted scaffold maps to separate IP space.
Patent landscape context supports building block selection for freedom-to-operate assessment.
No head-to-head biological comparison available; based on patent family analysis.
patent intermediate kinase inhibitor intellectual property

Research and Industrial Application Scenarios


Regioselective C2 Diversification for Kinase Inhibitor Libraries

Medicinal chemistry groups constructing 2,4,5-trisubstituted pyrimidine kinase inhibitor libraries can leverage the C2–SCH₃ group's graduated oxidation/nucleophilic displacement to introduce diverse amine, ether, or thioether substituents at C2 without affecting the C4–N(CH₃)₂ donor or the C5 carboxylate anchor. The regioselectivity data from Buchwald-Hartwig studies support predictable C2 functionalization when the C4 position is dialkylamino-substituted, reducing byproduct formation relative to the primary amine analog. This is particularly relevant when the C5 carboxylic acid is used for amide coupling to a solid support or a biotin tag in chemical biology probes.

Trypanothione Reductase Inhibitor Synthesis

The core scaffold—aminopyrimidine-arylsulfide conjugates derived from 2-methylthio-4-aminopyrimidine precursors—has been designed to target trypanothione reductase, a validated enzyme in trypanosomatid parasites . The dimethylamino-substituted acid can serve as a direct precursor to such conjugates, providing an entry point for academic groups and PDPs (product development partnerships) working on Chagas disease or leishmaniasis. The commercial availability at ≥98% purity ensures that initial SAR expansions start from a well-defined single entity rather than a mixture requiring preparative purification.

Process Chemistry Scale-Up in Patent-Protected Routes

Contract research and manufacturing organizations (CROs/CDMOs) tasked with scaling aminopyrimidine intermediates under the UA77678C2 patent family can procure this acid or its ethyl ester as a validated starting material. The presence of three orthogonal functional groups (C2–SCH₃, C4–N(CH₃)₂, C5–CO₂H) allows convergent synthetic strategies where each position is sequentially elaborated under mutually compatible conditions, a feature not shared by the 2-unsubstituted or 2-chloro analogs that offer fewer diversification points.

High-Purity Fragment for Computational Docking Studies

Fragment-based drug discovery teams using X-ray crystallography or SPR require fragments with >98% purity to avoid false positives from impurities . The dimethylamino group provides a unique hydrogen-bond acceptor and hydrophobic contact surface distinct from the primary amine analog, which can be exploited in docking campaigns targeting kinases, phosphodiesterases, or bromodomains. The methylthio sulfur can also engage in chalcogen bonding, adding an interaction modality absent in the 2-H analog.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C2–SCH₃ graduated reactivity; C2-selective Buchwald-Hartwig amination
Regioselectivity confirmation via X-ray or LC-MS
Trypanothione reductase inhibitor synthesis
Aminopyrimidine-arylsulfide conjugate scaffold
Enzyme inhibition assay against TryS
Process scale-up (CRO/CDMO)
Three orthogonal functional groups; patent UA77678C2 route
Scalable oxidation and coupling conditions
Fragment-based drug discovery
Dimethylamino H-bond acceptor; chalcogen bonding sulfur
Purity ≥98% for crystallography/SPR
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